[1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride
CAS No.: 1803588-87-5
Cat. No.: VC2885820
Molecular Formula: C11H17Cl2N
Molecular Weight: 234.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803588-87-5 |
|---|---|
| Molecular Formula | C11H17Cl2N |
| Molecular Weight | 234.16 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-4-6-10(12)7-5-9;/h4-8,11,13H,1-3H3;1H |
| Standard InChI Key | QHTDIWBQLVJDGK-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)NC.Cl |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)NC.Cl |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is precisely identified through various systematic and common naming conventions. The compound is registered with CAS number 1803588-87-5 and corresponds to PubChem Compound ID 86812402. The IUPAC name for this compound is 1-(4-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride, which explicitly identifies its structural components and chemical nature. Additional identifiers include alternative names such as DXC58887 and EN300-189191, which may be used in specific research or commercial contexts.
Table 1: Chemical Identifiers of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1803588-87-5 |
| Molecular Formula | C11H17Cl2N |
| IUPAC Name | 1-(4-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride |
| PubChem Compound ID | 86812402 |
| Standard InChIKey | QHTDIWBQLVJDGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)NC.Cl |
Structural Characteristics
The compound features a central carbon atom bonded to a 4-chlorophenyl group, an isopropyl (2-methylpropyl) group, and a methylamino group, forming a chiral center. When examining its structure, we can identify key functional groups: the aromatic ring substituted with a chlorine atom at the para position, the methylated amine group, and the isopropyl substituent that contributes to the compound's three-dimensional orientation. The hydrochloride salt formation occurs at the nitrogen atom, which significantly influences the compound's solubility and stability characteristics compared to its free base form.
The parent compound, prior to salt formation, has a molecular formula of C11H16ClN and a molecular weight of 197.70 g/mol, containing only one chlorine atom. The addition of the hydrochloride group introduces a second chlorine atom and increases the molecular weight to 234.16 g/mol, while also affecting the compound's physical properties and reactivity.
Physical and Chemical Properties
1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride exists as a solid at standard temperature and pressure. As a hydrochloride salt, it exhibits significantly different solubility properties compared to its free base form, with enhanced water solubility that facilitates its use in aqueous systems for research purposes. This improved solubility is particularly advantageous in pharmaceutical applications and chemical reactions that require aqueous conditions.
Table 2: Comparison of Parent Compound and Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C11H16ClN | C11H17Cl2N |
| Molecular Weight | 197.70 g/mol | 234.16 g/mol |
| Number of Chlorine Atoms | 1 | 2 |
| Water Solubility | Limited | Enhanced |
| Physical State | Solid | Solid |
| Chemical Stability | Standard | Enhanced |
Synthesis and Production
Synthetic Routes
Applications and Research Significance
Role as a Chemical Intermediate
1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride has potential value as an intermediate in organic synthesis due to its reactive amine group and well-defined stereochemistry. The presence of the chloro substituent on the aromatic ring provides a site for further functionalization through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Additionally, the tertiary amine functionality can participate in numerous chemical transformations, making this compound versatile in the synthesis of more complex molecules.
Current Research Directions
Current research involving 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride likely focuses on exploring its potential as a building block in synthetic chemistry and as a tool for investigating structure-activity relationships in drug development. The compound's well-defined structure, with a chiral center and functional groups amenable to further modification, makes it valuable for studies exploring the impact of structural variations on biological activity.
Additionally, compounds with similar structural features have been investigated for their potential applications in areas such as psychiatric disorders, pain management, and neurodegenerative diseases, suggesting potential research directions for this specific compound.
Analytical Methods
Chromatographic Analysis
Chromatographic techniques are valuable for assessing the purity of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride and for monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) would allow for quantitative analysis of the compound and the identification of potential impurities.
For the related compound, LC-MS was employed to confirm its identity, suggesting that similar approaches would be suitable for 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride . The development of specific chromatographic methods would depend on the intended application and the required level of sensitivity and selectivity.
Quality Control Methods
Quality control for 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride would typically involve a combination of analytical techniques to ensure consistent identity, purity, and performance. These methods might include:
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Melting point determination to assess purity
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Elemental analysis to confirm the empirical formula
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Chiral HPLC to determine enantiomeric purity if the compound is used in a stereospecific context
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Karl Fischer titration to determine moisture content, which can be critical for hydrochloride salts
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X-ray crystallography to confirm three-dimensional structure, if crystalline material is available
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